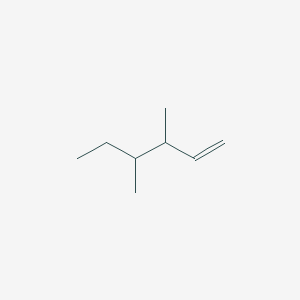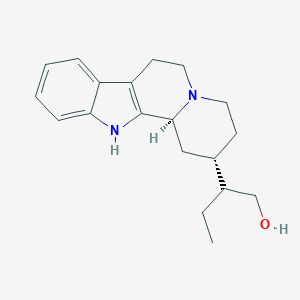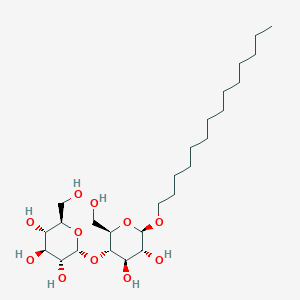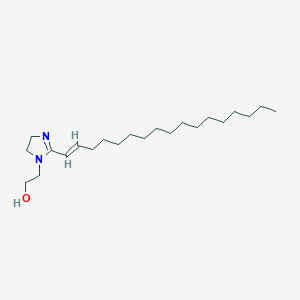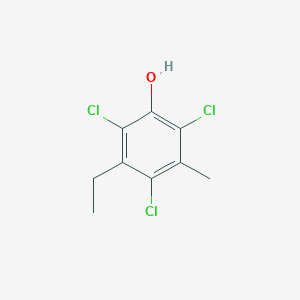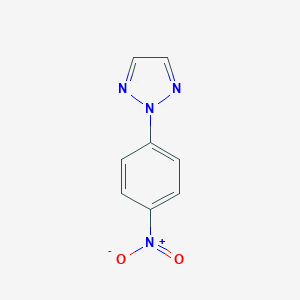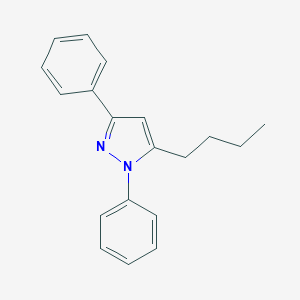![molecular formula C18H20N2 B097819 N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine CAS No. 15882-82-3](/img/structure/B97819.png)
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine, also known as GBR 12909, is a chemical compound that belongs to the family of phenyltropanes. It was first synthesized in the 1980s and has since been extensively studied for its potential use in treating various psychiatric disorders.
Mécanisme D'action
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 selectively inhibits the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking DAT, N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 increases the availability of dopamine in the synaptic cleft, leading to an increase in dopamine signaling. This increase in dopamine signaling is believed to be responsible for the rewarding and reinforcing effects of drugs of abuse, as well as the development of addiction.
Effets Biochimiques Et Physiologiques
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 has been shown to increase dopamine levels in various regions of the brain, including the striatum, nucleus accumbens, and prefrontal cortex. This increase in dopamine signaling is believed to be responsible for the rewarding and reinforcing effects of drugs of abuse, as well as the development of addiction. N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 has also been shown to increase locomotor activity and induce stereotypy in animals, which are behavioral effects that are consistent with increased dopamine signaling.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 has several advantages for use in lab experiments, including its high selectivity for DAT and its ability to increase dopamine levels in a dose-dependent manner. However, N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 also has several limitations, including its potential for abuse and its toxicity at high doses.
Orientations Futures
There are several future directions for research on N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909, including the development of more selective DAT inhibitors, the investigation of the role of N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 in the treatment of psychiatric disorders, and the exploration of the potential use of N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 in combination with other drugs for the treatment of addiction. Additionally, more research is needed to fully understand the biochemical and physiological effects of N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 and its potential for toxicity at high doses.
Méthodes De Synthèse
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 can be synthesized through a multi-step process that involves the reaction of 2-carbomethoxy-3β-(4-fluorophenyl)tropane with N-methyl-2-(aminomethyl)benzene. The resulting compound is then demethylated using boron tribromide to produce N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909.
Applications De Recherche Scientifique
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 has been extensively studied for its potential use in treating various psychiatric disorders, such as depression, anxiety, and addiction. It has been shown to selectively inhibit the reuptake of dopamine, a neurotransmitter that plays a key role in reward, motivation, and pleasure. This mechanism of action makes N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 a potential candidate for treating addiction to drugs of abuse, such as cocaine and amphetamines.
Propriétés
Numéro CAS |
15882-82-3 |
|---|---|
Nom du produit |
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine |
Formule moléculaire |
C18H20N2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine |
InChI |
InChI=1S/C18H20N2/c1-19(2)13-15-12-14-8-4-6-10-17(14)20(3)18-11-7-5-9-16(15)18/h4-12H,13H2,1-3H3 |
Clé InChI |
VIVBMTGSDSNNKX-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C(C3=CC=CC=C31)CN(C)C |
SMILES canonique |
CN1C2=CC=CC=C2C=C(C3=CC=CC=C31)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



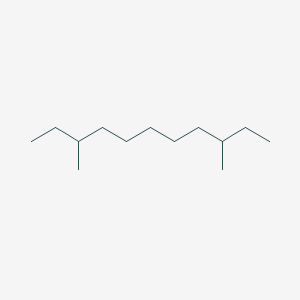
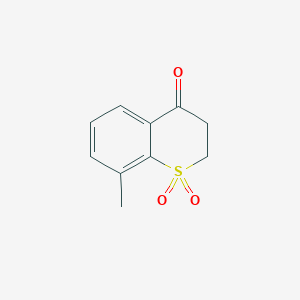
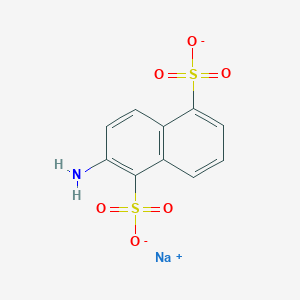
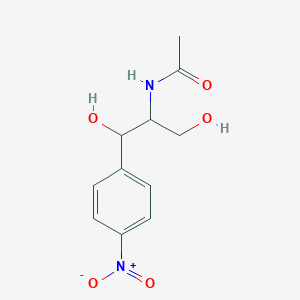
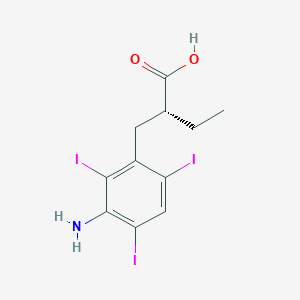
![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)
